
tert-butyl 4-(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of piperazine, which is a common moiety in many pharmaceutical drugs . The tert-butyl groups and the pyrimidinyl group suggest that this compound could be a part of a larger molecule or possibly an intermediate in a synthesis .
Molecular Structure Analysis
The compound contains a piperazine ring, which is a six-membered ring with two nitrogen atoms. It also has a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The presence of these rings could influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis
Piperazine derivatives can undergo a variety of reactions, including alkylation, acylation, and substitution reactions . The reactivity of this specific compound would likely be influenced by the tert-butyl groups and the pyrimidinyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific structure and the functional groups present. Generally, piperazine derivatives have relatively high boiling points due to the presence of nitrogen atoms, which can form hydrogen bonds .Mecanismo De Acción
Tert-butyl 4-(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)piperazine-1-carboxylate is a highly versatile compound with a wide range of potential applications in the scientific research and medical industries. Its mechanism of action is not yet fully understood, but it is believed to act as a ligand for various proteins and enzymes. This compound has been shown to interact with various proteins and enzymes, including cyclophilin A, cyclophilin B, and cyclophilin C. Additionally, this compound has been shown to interact with various receptors, including the serotonin receptor, the dopamine receptor, and the adenosine receptor.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of various bacteria, fungi, and viruses. Additionally, this compound has been shown to have anti-inflammatory and anti-cancer effects in animal models. This compound has also been shown to have neuroprotective effects, and to reduce the symptoms of depression and anxiety in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-butyl 4-(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)piperazine-1-carboxylate has a wide range of potential applications in the scientific research and medical industries. Its low melting point and versatility make it an ideal compound for use in laboratory experiments. However, this compound is a relatively new compound and its effects have not been fully studied, so there are still some limitations to its use in laboratory experiments. Additionally, this compound is a relatively expensive compound and may not be available in large quantities.
Direcciones Futuras
The potential applications of tert-butyl 4-(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)piperazine-1-carboxylate are still being explored, and there are many potential future directions for its use. One potential future direction is the development of new pharmaceuticals and other compounds based on this compound. Additionally, further research into the biochemical and physiological effects of this compound could lead to the development of new treatments for various diseases and disorders. Additionally, further research into the mechanism of action of this compound could lead to the development of new compounds with similar properties. Finally, further research into the potential applications of this compound could lead to the development of new materials and polymers.
Métodos De Síntesis
Tert-butyl 4-(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)piperazine-1-carboxylate is synthesized by a two-step process starting with the reaction of tert-butyl 4-(6-tert-butyl-2-pyrimidin-4-yl)piperazine-1-carboxylate with ethyl chloroformate in the presence of a base such as pyridine. The reaction of the ethyl chloroformate with the tert-butyl piperazine results in the formation of a tert-butyl piperazine derivative containing a chloroformate ester. The chloroformate ester is then reacted with a cyclopropyl pyrimidine in the presence of a base such as pyridine to form the desired this compound product.
Aplicaciones Científicas De Investigación
Tert-butyl 4-(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)piperazine-1-carboxylate has a wide range of potential applications in the scientific research and medical industries. It has been used as a substrate for the synthesis of various compounds, including organic and inorganic compounds, and as a reagent for the preparation of cyclopropyl pyrimidine derivatives. This compound has also been used in the synthesis of various pharmaceuticals, including antifungal, antiviral, and anti-inflammatory agents. Additionally, this compound has been used in the synthesis of various polymers, such as polyurethanes, polycarbonates, and polyamides.
Propiedades
IUPAC Name |
tert-butyl 4-(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O2/c1-19(2,3)15-13-16(22-17(21-15)14-7-8-14)23-9-11-24(12-10-23)18(25)26-20(4,5)6/h13-14H,7-12H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGBLCCSWEMIEHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-cyclopropyl-5-fluoro-2-[4-(2-methyl-1H-1,3-benzodiazole-5-carbonyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6450511.png)
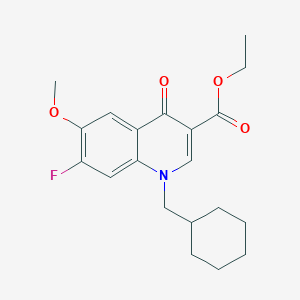
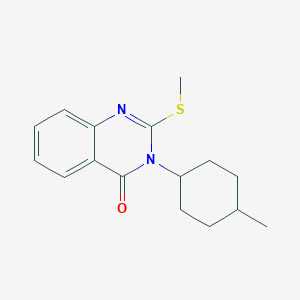
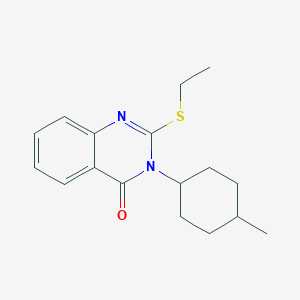
![2-[(cyclopropylmethyl)sulfanyl]-3-(3-fluorophenyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one](/img/structure/B6450531.png)
![1-({1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidin-3-yl}methyl)-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6450539.png)
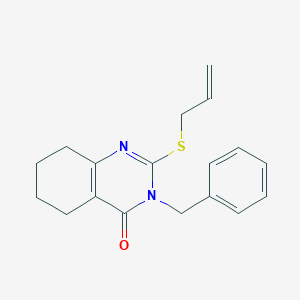
![2-[(cyclopropylmethyl)sulfanyl]-3-(4-fluorophenyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one](/img/structure/B6450561.png)
![5-(but-2-yn-1-yl)-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6450566.png)
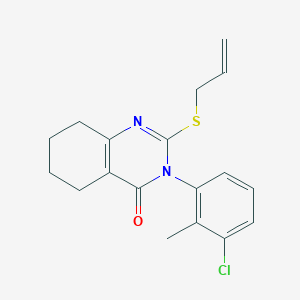
![tert-butyl 4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B6450581.png)
![tert-butyl 4-[6-tert-butyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B6450595.png)
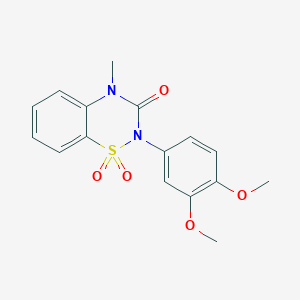
![2-cyclopropyl-N-(4-methanesulfonylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6450602.png)